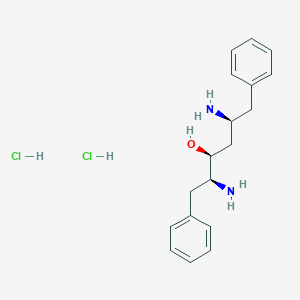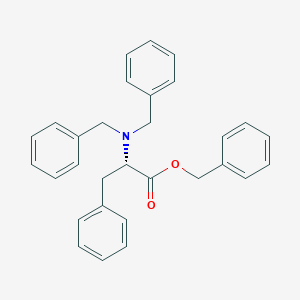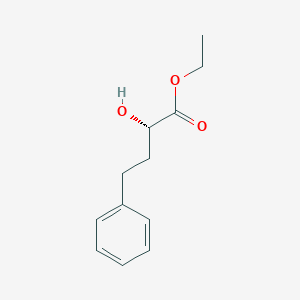
(S)-乙基2-羟基-4-苯基丁酸酯
概述
描述
“(S)-Ethyl 2-hydroxy-4-phenylbutanoate” is a chemical compound with the CAS Number: 125639-64-7 . It has a molecular weight of 208.26 and its IUPAC name is ethyl (2S)-2-hydroxy-4-phenylbutanoate .
Synthesis Analysis
The synthesis of “(S)-Ethyl 2-hydroxy-4-phenylbutanoate” has been studied extensively. A structure-guided rational design was adopted to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans . This approach identified three sites (Cys93, Ile187, and Trp193) based on a computational approach . Through single-site and cooperative mutation at these three sites, four variants with simultaneous increase in stereoselectivity and catalytic efficiency were obtained .Molecular Structure Analysis
The molecular formula of “(S)-Ethyl 2-hydroxy-4-phenylbutanoate” is C12H16O3 . The InChI Code is 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-Ethyl 2-hydroxy-4-phenylbutanoate” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 330.9±30.0 °C at 760 mmHg, and a flash point of 137.6±17.3 °C . It has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .科学研究应用
Biocatalysis
- Summary of the Application : (S)-Ethyl 2-hydroxy-4-phenylbutanoate is used in the field of biocatalysis, specifically in the process of deracemisation of α-hydroxy esters . This compound is prepared from the racemate through a high-yield biocatalytic deracemisation process .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, the process involves the use of biocatalysts to selectively produce the (S)-enantiomer of ethyl 2-hydroxy-4-phenylbutanoate from a racemic mixture .
- Results or Outcomes : The process results in a high yield preparation of (S)-Ethyl 2-hydroxy-4-phenylbutanoate . However, the exact quantitative data or statistical analyses were not provided in the sources I found.
Lipolytic Enzymes from Bacteria
- Summary of the Application : An esterase of B. subtilis strain RRL BB1 enantioselectively hydrolyzed racemic 2-hydroxy-4-phenylbutanoate to yield the (S)-enantiomer . This serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, the process involves the use of an esterase from B. subtilis strain RRL BB1 to selectively produce the (S)-enantiomer of ethyl 2-hydroxy-4-phenylbutanoate from a racemic mixture .
- Results or Outcomes : The process results in the enantioselective production of the (S)-enantiomer of ethyl 2-hydroxy-4-phenylbutanoate . However, the exact quantitative data or statistical analyses were not provided in the sources I found.
ACE Inhibitors Precursor
- Summary of the Application : ®-2-hydroxy-4-phenylbutanoate esters, which can be derived from (S)-Ethyl 2-hydroxy-4-phenylbutanoate, are used as precursors in the synthesis of ACE inhibitors .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, the process involves the bioreductive preparation of ®-2-hydroxy-4-phenylbutanoate esters .
- Results or Outcomes : The process results in the preparation of ACE inhibitors precursor . However, the exact quantitative data or statistical analyses were not provided in the sources I found.
Synthesis of Chiral Compounds
- Summary of the Application : (S)-Ethyl 2-hydroxy-4-phenylbutanoate can be used in the synthesis of chiral compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, the process involves the use of this compound as a starting material in the synthesis of chiral compounds .
- Results or Outcomes : The process results in the synthesis of chiral compounds . However, the exact quantitative data or statistical analyses were not provided in the sources I found.
Synthesis of Angiotensin-Converting Enzymes (ACE) Inhibitors
- Summary of the Application : (S)-Ethyl 2-hydroxy-4-phenylbutanoate serves as an intermediate in the synthesis of inhibitors of angiotensin-converting enzymes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, the process involves the use of this compound as an intermediate in the synthesis of ACE inhibitors .
- Results or Outcomes : The process results in the synthesis of ACE inhibitors . However, the exact quantitative data or statistical analyses were not provided in the sources I found.
安全和危害
属性
IUPAC Name |
ethyl (2S)-2-hydroxy-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450893 | |
| Record name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-hydroxy-4-phenylbutanoate | |
CAS RN |
125639-64-7 | |
| Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125639647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Ethyl 2-hydroxy-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl-(S)-2-hydroxy-4-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2828BZ7CJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

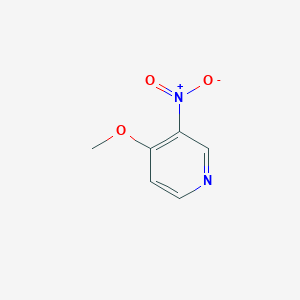
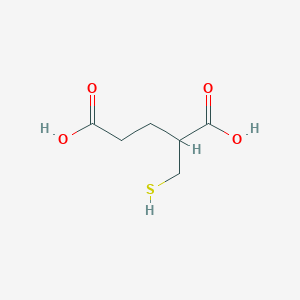
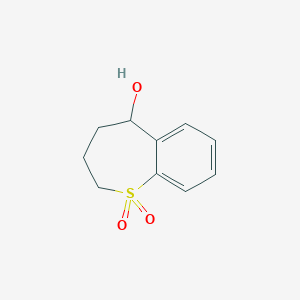
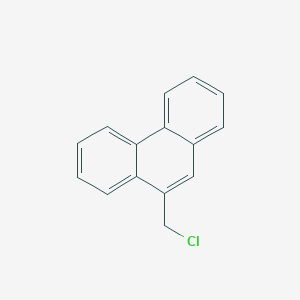
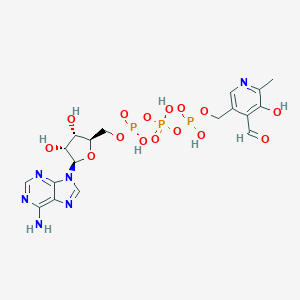
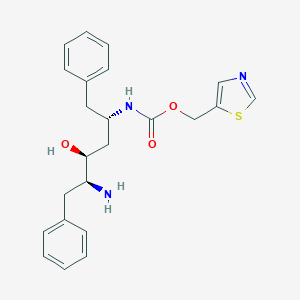
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)
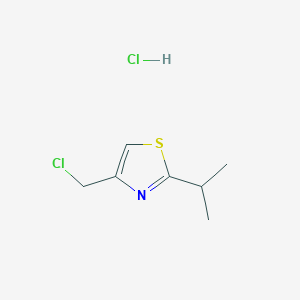
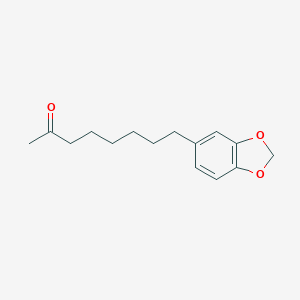
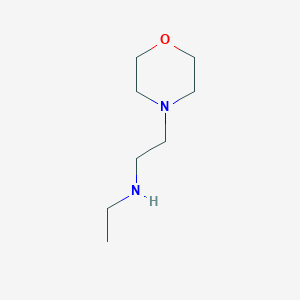
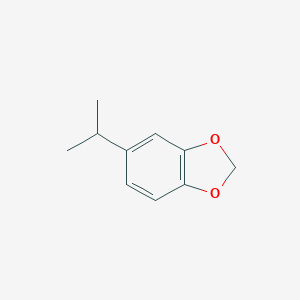
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
